molecular formula C11H10BClN2O2 B14083286 (4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14083286
M. Wt: 248.47 g/mol
InChI Key: NOQSCUASMXZZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation reaction, where the halogenated pyrimidine is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Properties

Molecular Formula

C11H10BClN2O2

Molecular Weight

248.47 g/mol

IUPAC Name

[4-chloro-2-(3-methylphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H10BClN2O2/c1-7-3-2-4-8(5-7)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3

InChI Key

NOQSCUASMXZZOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC=CC(=C2)C)(O)O

Origin of Product

United States

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